molecular formula C21H23NO2S B2900570 2-(Benzylsulfanyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one CAS No. 2097919-09-8

2-(Benzylsulfanyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B2900570
CAS No.: 2097919-09-8
M. Wt: 353.48
InChI Key: QCZCWWKGRBCKKC-UHFFFAOYSA-N
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Description

This compound features a benzylsulfanyl group attached to an ethanone backbone, which is further linked to a pyrrolidine ring substituted at position 3 with a 2,3-dihydro-1-benzofuran-5-yl moiety.

Properties

IUPAC Name

2-benzylsulfanyl-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2S/c23-21(15-25-14-16-4-2-1-3-5-16)22-10-8-19(13-22)17-6-7-20-18(12-17)9-11-24-20/h1-7,12,19H,8-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZCWWKGRBCKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzylsulfanyl Intermediate: This step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.

    Synthesis of the Dihydrobenzofuran Intermediate: This intermediate is synthesized through the cyclization of an appropriate phenol derivative.

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is introduced via a cyclization reaction involving an appropriate amine and aldehyde.

    Coupling of Intermediates: The final step involves coupling the benzylsulfanyl, dihydrobenzofuran, and pyrrolidine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylsulfanyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one is a complex organic molecule with a unique structure, characterized by a benzylsulfanyl group and a pyrrolidine moiety linked to a benzofuran derivative. It has a molecular weight of 353.5 and the molecular formula C21H23NO2SC_{21}H_{23}NO_2S . This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for drug development.

Potential Applications

  • Medicinal Chemistry: This compound may serve as a lead compound for drug development.
  • Drug Discovery: Preliminary studies suggest that compounds similar to this compound exhibit significant biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.
  • Material Science: Applications extend into areas such as polymer chemistry (for creating novel polymers with enhanced properties) and as a component in new materials with specific functionalities.
  • Biological Research: Interaction studies focus on its binding affinity with biological targets, such as enzymes or receptors. Key areas of investigation include target identification, binding affinity studies, and mechanistic studies.

Reactivity and Synthesis

The chemical reactivity of this compound can be explored through various reactions typical of sulfur-containing compounds and those involving the pyrrolidine and benzofuran functionalities. Potential reactions include oxidation of the sulfide, nucleophilic reactions at the carbonyl group, and cyclization reactions involving the pyrrolidine moiety. These reactions are essential for modifying the compound's properties and enhancing its biological activity.

The synthesis of this compound can be approached through several methods, typically involving multi-step synthetic routes. Key steps include the formation of the benzofuran ring, introduction of the pyrrolidine moiety, and attachment of the benzylsulfanyl group. These steps require careful optimization to achieve high yields and purity.

Structural Comparisons and Biological Activities

Several compounds share structural features with this compound, each exhibiting unique properties.

Compound NameStructural FeaturesUnique Properties
3-MethylbenzofuranMethyl substitution on benzofuranEnhanced lipophilicity
Benzothiazole derivativesSulfur-containing heterocyclesAntimicrobial activity
Pyrrolidine derivativesVariations in side chainsDiverse pharmacological profiles

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. In the case of anticancer activity, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with structurally related analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Source/Context
2-(Benzylsulfanyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one (Target) C₂₂H₂₃NO₂S* 373.49 g/mol† Benzylsulfanyl group, ethanone linker, 3-substituted pyrrolidine, dihydrobenzofuran Hypothetical synthesis
5-DBFPV (1-(2,3-dihydrobenzofuran-5-yl)-2-(pyrrolidin-1-yl)pentan-1-one) C₁₈H₂₃NO₂ 293.38 g/mol Pentanone chain, pyrrolidine substituent, dihydrobenzofuran Reported as a psychoactive substance
1-(2,3-dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one C₁₂H₁₄O₂ 190.24 g/mol Simple ketone backbone, methyl substitution, dihydrobenzofuran Commercial chemical catalog
1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one C₁₁H₁₂O₂ 176.21 g/mol Shorter alkyl chain (propane), dihydrobenzofuran Commercial chemical catalog

*Calculated based on structural analysis. †Estimated using molecular formula.

Key Observations:

  • Its ethanone linker and pyrrolidine substitution contrast with 5-DBFPV’s longer pentanone chain, which may influence bioavailability and metabolic stability .
  • 5-DBFPV shares the dihydrobenzofuran-pyrrolidine motif but lacks the sulfur-containing moiety. Its classification as a psychoactive substance suggests possible central nervous system activity, a property that may differ in the target compound due to structural modifications .
  • Simpler analogs (e.g., entries from ) lack the pyrrolidine and sulfur groups, highlighting the target compound’s complexity.

Biological Activity

The compound 2-(Benzylsulfanyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one is an intriguing organic molecule with potential biological activities that merit detailed investigation. Its unique structure combines a benzylsulfanyl group with a pyrrolidine moiety linked to a benzofuran derivative, positioning it as a promising candidate in medicinal chemistry.

Pharmacological Properties

Preliminary studies have indicated that compounds similar to This compound exhibit significant biological activities, including:

  • Antitumor Activity : Research suggests that derivatives containing benzofuran structures can inhibit tumor growth and induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : Compounds with similar scaffolds have shown promise in reducing inflammation through modulation of pro-inflammatory cytokines .
  • Enzyme Inhibition : This compound may act as an inhibitor for various enzymes, including alkaline phosphatase (AP) and cyclin-dependent kinases, which are crucial in cancer progression and cell cycle regulation .

The biological activity of this compound is likely mediated through its interaction with specific biological targets. Key areas of investigation include:

  • Binding Affinity Studies : Interaction studies focusing on the binding affinity with biological receptors or enzymes are essential for elucidating the mechanisms underlying its effects. Molecular dynamic simulations have been employed to assess the stability of the protein-ligand complex formed by this compound .
  • Kinetic Studies : Enzyme inhibition kinetics have been explored using Michaelis-Menten parameters, providing insights into the inhibitory mechanisms at play .

Study 1: Antitumor Activity

In a study evaluating the antitumor effects of benzofuran derivatives, it was found that compounds similar to This compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory properties of benzofuran derivatives showed that these compounds could significantly reduce levels of inflammatory markers in vitro. The results indicated that the compound could inhibit the NF-kB signaling pathway, which is often activated in inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReferences
Compound AStructure AAntitumor, Anti-inflammatory ,
Compound BStructure BEnzyme Inhibition
Compound CStructure CAntioxidant

Q & A

Q. Q1. What are the validated synthetic routes for 2-(Benzylsulfanyl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]ethan-1-one, and how are intermediates characterized?

Answer: The compound is synthesized via multi-step reactions, including:

  • Step 1: Formation of the pyrrolidine ring fused with dihydrobenzofuran, likely through cyclization or alkylation reactions.
  • Step 2: Introduction of the benzylsulfanyl group via nucleophilic substitution or thiol-ene coupling.
  • Step 3: Final coupling of the ethanone moiety using reagents like EDCI/HOBt or Mitsunobu conditions.

Q. Characterization methods :

  • Purity : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity .
  • Structural confirmation : Nuclear Magnetic Resonance (NMR; ¹H, ¹³C) and high-resolution mass spectrometry (HRMS) validate the molecular structure .

Q. Q2. How can researchers optimize reaction yields for this compound, particularly in challenging coupling steps?

Answer: Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol or THF may improve stereochemical control .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts (e.g., proline derivatives) can accelerate specific steps.
  • Temperature control : Low temperatures (−78°C to 0°C) minimize side reactions during sensitive steps like sulfanyl group introduction .

Advanced Research Questions

Q. Q3. What computational strategies are recommended to predict the biological targets of this compound?

Answer:

  • Molecular docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs, kinases) based on the compound’s benzofuran-pyrrolidine scaffold .
  • Pharmacophore mapping : Identify key features (e.g., hydrogen-bond acceptors, hydrophobic regions) using tools like PharmaGist or MOE.
  • Machine learning : Train models on datasets of structurally related compounds with known targets to predict activity cliffs or off-target effects .

Q. Q4. How can contradictory bioactivity data from different assays be resolved for this compound?

Answer:

  • Assay validation : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. cell-based assays for functional activity).
  • Buffer/pH optimization : Variations in assay conditions (e.g., ionic strength, redox environment) may alter the compound’s stability or binding kinetics .
  • Metabolite screening : Use LC-MS/MS to identify degradation products or reactive intermediates that may interfere with assay readouts .

Q. Q5. What methodologies are suitable for studying the compound’s stability under physiological conditions?

Answer:

  • Forced degradation studies : Expose the compound to stress conditions (e.g., pH 1–13, UV light, oxidative agents) and analyze degradation pathways via HPLC-MS .
  • Plasma stability assays : Incubate with human or animal plasma at 37°C, then quantify intact compound over time using LC-UV/MS .
  • Computational prediction : Tools like ADMET Predictor or StarDrop estimate hydrolysis susceptibility of the sulfanyl or ketone groups .

Q. Q6. How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity?

Answer:

  • Scaffold diversification : Synthesize analogs with modifications to the benzylsulfanyl group (e.g., replacing sulfur with oxygen) or the pyrrolidine ring (e.g., introducing substituents for steric effects) .
  • Biological profiling : Screen analogs against panels of related targets (e.g., kinase inhibitors, serotonin receptors) to identify selectivity determinants.
  • Crystallography : Co-crystallize the compound with its target to identify binding pocket interactions, guiding rational design .

Methodological Challenges and Solutions

Q. Q7. What analytical techniques are critical for resolving spectral overlaps in NMR characterization?

Answer:

  • 2D NMR : Use HSQC (heteronuclear single-quantum coherence) and HMBC (heteronuclear multiple-bond correlation) to assign overlapping proton signals in the pyrrolidine and benzofuran regions .
  • Deuterated solvents : Employ DMSO-d₆ or CDCl₃ to minimize solvent interference in aromatic regions.
  • Dynamic NMR : Analyze temperature-dependent shifts to resolve conformational isomers .

Q. Q8. How should researchers address discrepancies in biological activity between in vitro and in vivo models?

Answer:

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution to identify barriers to in vivo efficacy (e.g., poor absorption, rapid metabolism) .
  • Metabolomics : Identify active metabolites via untargeted LC-MS and retest them in vitro to confirm contribution to observed effects .
  • Species-specific differences : Compare target homology (e.g., human vs. murine receptors) and adjust dosing regimens accordingly .

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